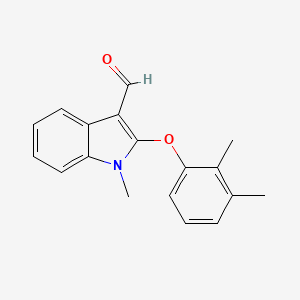
2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is an organic compound that features a complex structure combining an indole core with a dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethylphenoxy group through nucleophilic substitution reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and phenoxy groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of an indole core with a dimethylphenoxy group and an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
生物活性
2-(2,3-Dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole derivatives class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by an indole core with various substituents, allows for diverse interactions with biological targets.
Chemical Structure
The molecular formula of this compound is C15H15NO. The compound features:
- An indole ring system, which is known for its role in various biological processes.
- A carbaldehyde functional group that enhances reactivity with nucleophiles.
- A dimethylphenoxy substituent that may influence binding affinity and selectivity towards biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The indole moiety is known to interact with various receptors, including serotonin receptors and enzymes involved in metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. Research has demonstrated that related compounds exhibit cytotoxic effects against multiple cancer cell lines. For instance, a study found that derivatives of indole exhibited significant cytotoxicity against leukemia and melanoma cell lines at concentrations as low as 10 µM .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Various | TBD | TBD |
| Indole Derivative A | Leukemia | 10 | Significant |
| Indole Derivative B | Melanoma | 10 | Significant |
Antimicrobial Activity
Indole derivatives have also shown antimicrobial properties. For example, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria and fungi. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) effective against Candida albicans and other pathogens .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 7.80 | Moderate |
| E. coli | >100 | Inactive |
Case Studies
A notable case study investigated the protective effects of indole aldehydes on the intestinal barrier in mice infected with Toxoplasma gondii. The study reported that these compounds enhanced gastrointestinal motility and increased levels of protective antioxidants while reducing oxidative stress markers . This suggests potential therapeutic applications for gastrointestinal disorders.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-7-6-10-17(13(12)2)21-18-15(11-20)14-8-4-5-9-16(14)19(18)3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOHKXZDQTGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














